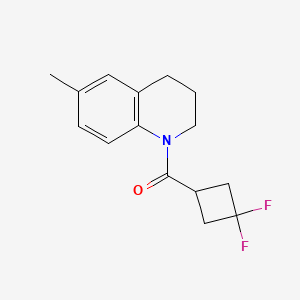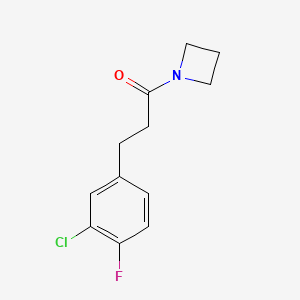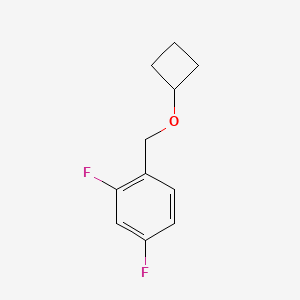![molecular formula C19H27FN6 B12237852 5-fluoro-N,6-dimethyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B12237852.png)
5-fluoro-N,6-dimethyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N,6-dimethyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a fluorine atom, multiple methyl groups, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N,6-dimethyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperidine ring and the fluorine atom. Common reagents used in these reactions include pyrimidine derivatives, piperidine, and fluorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N,6-dimethyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The fluorine atom and other substituents can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a wide range of derivatives with varying functional groups.
Scientific Research Applications
5-fluoro-N,6-dimethyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-N,6-dimethyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-fluoro-N,6-dimethyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine include other pyrimidine derivatives with similar structural features, such as:
- 5-fluoro-N-methyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine
- 5-chloro-N,6-dimethyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine
- 5-fluoro-N,6-dimethyl-N-({1-[2-(ethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H27FN6 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
5-fluoro-N,6-dimethyl-N-[[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C19H27FN6/c1-13(2)18-21-8-5-16(24-18)26-9-6-15(7-10-26)11-25(4)19-17(20)14(3)22-12-23-19/h5,8,12-13,15H,6-7,9-11H2,1-4H3 |
InChI Key |
NQBVRFWODPETJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC(=NC=C3)C(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3a-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile](/img/structure/B12237774.png)
![2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12237778.png)
![6-ethyl-5-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B12237781.png)
![3-[4-(Oxetan-3-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12237783.png)
![5-bromo-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B12237792.png)
![5-chloro-2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B12237793.png)
![3-fluoro-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B12237795.png)

![3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)benzonitrile](/img/structure/B12237813.png)
![N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride](/img/structure/B12237816.png)

![1-methyl-2-[5-(propane-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B12237835.png)
![6,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12237846.png)
